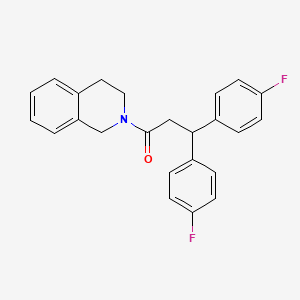
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3,3-bis(4-fluorophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3,3-bis(4-fluorophenyl)propan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dihydroisoquinoline moiety and two fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3,3-bis(4-fluorophenyl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dihydroisoquinoline Core: This step involves the cyclization of a suitable precursor, such as a phenethylamine derivative, under acidic conditions to form the dihydroisoquinoline core.
Introduction of the Fluorophenyl Groups: The next step involves the introduction of the fluorophenyl groups through a Friedel-Crafts acylation reaction. This reaction is typically carried out using an acid chloride derivative of the fluorophenyl group and a Lewis acid catalyst, such as aluminum chloride.
Final Coupling Step: The final step involves the coupling of the dihydroisoquinoline core with the fluorophenyl groups to form the desired compound. This step may involve the use of a base, such as sodium hydride, to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial production may involve scaling up the reaction to produce larger quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3,3-bis(4-fluorophenyl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl groups, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3,3-bis(4-fluorophenyl)propan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3,3-bis(4-fluorophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3,3-bis(4-fluorophenyl)propan-1-one can be compared with other similar compounds, such as:
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3,3-diphenylpropan-1-one: Lacks the fluorine atoms, which may result in different chemical and biological properties.
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3,3-bis(4-chlorophenyl)propan-1-one: Contains chlorine atoms instead of fluorine, which can affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in the presence of the fluorine atoms, which can enhance its stability, lipophilicity, and potential biological activity compared to its non-fluorinated analogs.
Properties
CAS No. |
827310-12-3 |
|---|---|
Molecular Formula |
C24H21F2NO |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3,3-bis(4-fluorophenyl)propan-1-one |
InChI |
InChI=1S/C24H21F2NO/c25-21-9-5-18(6-10-21)23(19-7-11-22(26)12-8-19)15-24(28)27-14-13-17-3-1-2-4-20(17)16-27/h1-12,23H,13-16H2 |
InChI Key |
AHWUXGXQRQTVKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S)-2-Hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide](/img/structure/B14213806.png)

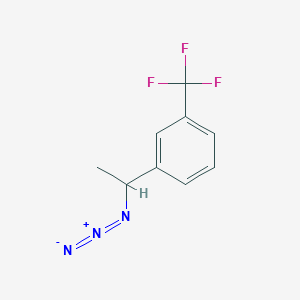
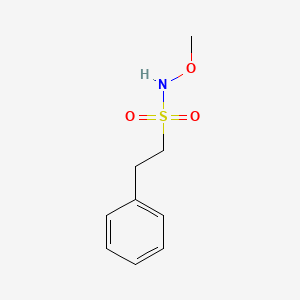
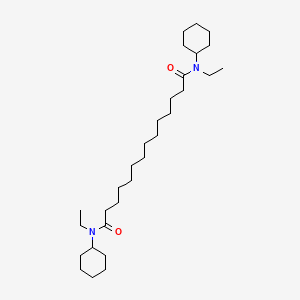

![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-chloro-3-pyridinyl)-3-methyl-](/img/structure/B14213842.png)
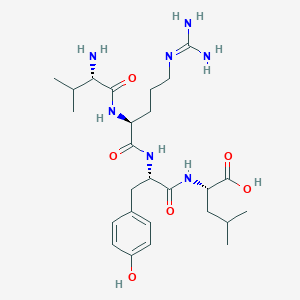
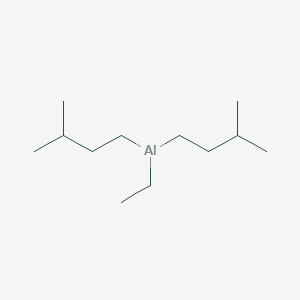
![N-[2-(5-Methylpyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14213857.png)


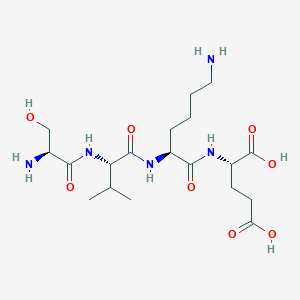
![1-Phenyl-2-{[5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}ethan-1-one](/img/structure/B14213894.png)
